tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate
Description
Properties
Molecular Formula |
C12H20F3NO2 |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
tert-butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate |
InChI |
InChI=1S/C12H20F3NO2/c1-11(2,3)18-9(17)7-8-5-4-6-16-10(8)12(13,14)15/h8,10,16H,4-7H2,1-3H3 |
InChI Key |
OBFGFDWQSFIXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCNC1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Specific Synthetic Route Example
A notable synthetic method reported includes the following steps:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Piperidine ring functionalization | Starting from 2-(trifluoromethyl)piperidine derivative | Preparation of the trifluoromethyl-substituted piperidine core |
| 2 | Alkylation | tert-Butyl bromoacetate, base (e.g., potassium carbonate), solvent (THF or DMF), 50-80°C | Alkylation of the piperidine nitrogen or carbon with tert-butyl bromoacetate to form the ester |
| 3 | Purification | Recrystallization or chromatography | Isolation of this compound in high purity |
This approach leverages nucleophilic substitution reactions to install the acetate moiety and capitalizes on the stability of the tert-butyl ester protecting group.
Industrial Scale Considerations
Industrial synthesis of this compound often mirrors the laboratory route but incorporates:
- Continuous flow reactors for improved reaction control and scalability.
- Automated systems to optimize reaction times and yields.
- Advanced purification techniques such as preparative chromatography or recrystallization to achieve high purity standards.
These adaptations enhance efficiency and reproducibility in large-scale production.
Reaction Conditions and Reagents
| Reaction Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Trifluoromethylation | Trifluoromethylated piperidine starting material or CF3 reagents | Introduce CF3 group on piperidine | CF3 group enhances lipophilicity |
| Alkylation | tert-Butyl bromoacetate, base (K2CO3 or NaH), solvent (THF, DMF), 50-80°C | Attach tert-butyl acetate group | Base facilitates nucleophilic substitution |
| Purification | Recrystallization, silica gel chromatography | Isolate pure product | Essential for removing side products |
Typical bases used include potassium carbonate or sodium hydride, which deprotonate the nucleophile to promote alkylation. Solvents like tetrahydrofuran or dimethylformamide provide good solubility and reaction medium.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Structural Features | Preparation Similarities/Differences |
|---|---|---|---|
| tert-Butyl 3-(trifluoromethyl)piperidine | C12H20F3N | CF3 group at position 3 of piperidine | Similar trifluoromethylation, differs in substitution site |
| tert-Butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate | C13H18F3N3O2 | Carbamate instead of acetate ester | Similar alkylation chemistry but different functional group |
| N-Methylpiperidine | C6H13N | No fluorine substitution | Simpler synthesis, lacks CF3 group |
The unique combination of the tert-butyl ester and trifluoromethyl-substituted piperidine ring in this compound imparts distinct chemical properties compared to these analogs.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Materials | 2-(Trifluoromethyl)piperidine derivative, tert-butyl bromoacetate |
| Key Reactions | Nucleophilic substitution (alkylation), esterification |
| Reaction Conditions | Base (K2CO3 or NaH), solvent (THF or DMF), 50-80°C |
| Purification Techniques | Recrystallization, chromatography |
| Scale-up Techniques | Continuous flow reactors, automation |
| Yields | Moderate to high (dependent on optimization) |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate is a chemical compound with a molecular formula of and a molecular weight of approximately 273.29 g/mol. It features a tert-butyl group, an acetate moiety, and a trifluoromethyl-substituted piperidine ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting subject for chemical and biological studies.
Potential Applications
This compound has potential applications in various fields.
Pharmaceuticals this compound can be used as a precursor or intermediate in the synthesis of pharmaceutical drugs. Interaction studies could focus on its binding affinity to biological targets like receptors or enzymes within the central nervous system. These studies are crucial for understanding how structural modifications affect biological interactions and therapeutic efficacy.
Organic Chemistry The compound is relevant in synthetic organic chemistry for modifying the compound or generating derivatives. A synthesis approach highlights the use of both nucleophilic and electrophilic reactions to construct complex molecules efficiently.
Structural Similarity
Several compounds share structural similarities with this compound, particularly those containing piperidine rings or trifluoromethyl groups.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 3-(trifluoromethyl)piperidine | Contains a different position for trifluoromethyl substitution | |
| N-Methylpiperidine | Lacks fluorine substitution but retains piperidine structure | |
| Tert-butyl 4-(trifluoromethyl)aniline | Features an aniline structure instead of piperidine |
The uniqueness of this compound lies in its specific combination of functional groups that may impart distinct chemical properties and potential biological activities compared to these similar compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Piperidine/Pyridine Rings
tert-Butyl 2-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)acetate
- Structure : Replaces the piperidine ring with a pyridine scaffold, introducing a chlorine atom at the 6-position and a trifluoromethyl group at the 3-position.
- Impact: The pyridine ring increases aromaticity, enhancing π-π stacking interactions in biological systems.
(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic Acid
- Structure : Lacks the trifluoromethyl group but retains the tert-butyl ester and piperidine core. The (R)-stereochemistry introduces chirality.
- Impact :
Ester Group Modifications
Ethyl 2-(3-(Trifluoromethyl)phenyl)acetate
- Structure : Ethyl ester replaces the tert-butyl group; phenyl ring substituted with -CF₃.
- Impact: Ethyl ester increases susceptibility to hydrolysis compared to the tert-butyl analog (t₁/₂ in pH 7.4 buffer: ~2 hours vs. >24 hours).
Sulfonate and Sulfonyl Derivatives
tert-Butyl 2-(2-((((3-(Trifluoromethyl)phenyl)sulfonyl)oxy)methyl)phenoxy)acetate (6e)
- Structure: Incorporates a sulfonate ester on a phenoxy moiety alongside the tert-butyl acetate group.
- Impact :
tert-Butyl 2-{[5-(4-Cyanophenyl)pyridin-3-yl]sulfonyl}acetate
- Structure: Features a sulfonyl group bridging a pyridine ring and a 4-cyanophenyl substituent.
- Impact: Sulfonyl groups increase acidity of α-protons (pKa ~9.5), facilitating deprotonation in basic conditions. The cyano group enables click chemistry applications, a functional versatility absent in the parent compound .
Complex Heterocyclic Derivatives
tert-Butyl 2-(6-{2-[2-(4-Fluorophenyl)-5-Isopropyl-3-Phenyl-pyrrol-1-yl]ethyl}-1,3-dioxan-4-yl)acetate
- Structure : Contains a pyrrole ring with fluorophenyl and isopropyl substituents, linked via a dioxane ring.
- Impact :
tert-Butyl N-[2-[2-[2,3-Difluoro-4-(...carbamoyl)phenoxy]ethoxy]ethyl]carbamate
Data Tables
Table 1: Physicochemical Properties
Biological Activity
tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate is a chemical compound notable for its unique structural characteristics, which include a tert-butyl group, an acetate moiety, and a trifluoromethyl-substituted piperidine ring. Its molecular formula is with a molecular weight of approximately 273.29 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in various biological studies.
The biological activity of this compound is primarily linked to its interactions with biological targets in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit significant binding affinities to various receptors and enzymes, which can influence therapeutic efficacy. The trifluoromethyl group is known to enhance the potency of drugs by improving their pharmacokinetic properties and receptor interactions .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications in the piperidine ring or the introduction of different substituents can lead to substantial changes in biological activity. For instance, compounds containing trifluoromethyl groups have been shown to increase the potency of inhibitors targeting critical pathways in cellular processes, such as tubulin polymerization and cell viability .
Comparative Analysis
A comparative analysis with structurally related compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 3-(trifluoromethyl)piperidine | C12H20F3N | Different trifluoromethyl position |
| N-Methylpiperidine | C6H13N | Lacks fluorine substitution |
| Tert-butyl 4-(trifluoromethyl)aniline | C10H12F3N | Aniline structure instead of piperidine |
This table illustrates how the specific combination of functional groups in this compound may impart distinct chemical properties and potential biological activities compared to similar compounds.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, certain analogs have shown enhanced cytotoxic effects at low concentrations, indicating their potential as anticancer agents. The mechanism involves disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death .
Recent Developments
Recent research utilizing Proteolysis Targeting Chimeras (PROTAC) technology has explored the degradation of androgen receptors using compounds structurally related to this compound. These findings suggest that such compounds could be pivotal in developing targeted therapies for conditions like prostate cancer .
Antiviral Activity
Another area of interest is the antiviral activity associated with derivatives containing the trifluoromethyl group. Studies have indicated that certain compounds can inhibit viral replication significantly, showcasing their potential application in antiviral drug development .
Q & A
Basic: What are the recommended synthetic routes for tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate?
The compound can be synthesized via a multi-step process involving Boc-protection of the piperidine nitrogen, followed by trifluoromethyl group introduction and esterification. A common approach involves:
- Step 1 : Boc-protection of 2-(trifluoromethyl)piperidin-3-yl intermediates using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP or TEA) .
- Step 2 : Acetic acid side-chain introduction via nucleophilic substitution or coupling reactions. For example, tert-butyl bromoacetate can react with the secondary amine in the presence of a base like NaH .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization using H/C NMR and HRMS .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H NMR confirms the tert-butyl group (δ ~1.4 ppm, singlet) and trifluoromethyl signals (δ ~3.5–4.5 ppm for piperidine protons adjacent to CF) . F NMR is essential for verifying the CF group (δ ~-60 to -70 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement. Monoclinic crystal systems (e.g., space group P2/c) with unit cell parameters (e.g., a = 17.3871 Å, b = 12.5318 Å) are typical for related esters .
- HRMS : Validates molecular weight (e.g., m/z 358.40 for CHNOS analogs) .
Advanced: How can reaction conditions be optimized for higher yields in Boc-protection steps?
Optimization strategies include:
- Solvent Selection : Use dichloromethane (DCM) or THF to enhance solubility of intermediates .
- Catalyst Screening : DMAP improves reaction rates in Boc-protection by activating the anhydride .
- Temperature Control : Maintain 0–5°C during anhydride addition to minimize side reactions .
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent volume, catalyst loading) .
Advanced: How to resolve contradictions in spectral data for structural confirmation?
- Case Study : If H NMR shows unexpected splitting, use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, piperidine ring protons may exhibit complex splitting due to axial-equatorial isomerism .
- Cross-Validation : Compare experimental IR stretches (e.g., C=O at ~1720 cm) with computational (DFT) predictions .
- Crystallographic Refinement : Resolve ambiguous NOEs or J-couplings using single-crystal XRD data (e.g., R1 = 0.038, wR2 = 0.113 for related sulfonyl acetates) .
Basic: What are the safety protocols for handling this compound?
- Storage : Store at 2–8°C under inert gas (N/Ar) to prevent ester hydrolysis .
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (no acute toxicity data available) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How to assess ecological risks when toxicity data is limited?
- Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl esters with CF-piperidine moieties). For example, analogs show low biodegradability (OECD 301F) and moderate soil mobility (log K = 2.5–3.0) .
- QSAR Modeling : Predict bioaccumulation potential (e.g., log P = 2.8) using software like EPI Suite .
- Mitigation : Recommend wastewater treatment via activated carbon adsorption .
Advanced: What computational methods aid in predicting reactivity and stability?
- DFT Calculations : Optimize ground-state geometries (e.g., B3LYP/6-31G*) to study steric effects of the tert-butyl group on reaction pathways .
- MD Simulations : Analyze solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates .
- Docking Studies : Screen for potential biological activity by modeling interactions with enzymes (e.g., proteases) .
Basic: What purification methods are effective for isolating this compound?
- Chromatography : Use flash chromatography (hexane:EtOAc 7:3) or preparative HPLC (C18 column, acetonitrile/HO) .
- Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystal formation .
- Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 0.1 mmHg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
